6-bromo-1,1,1,2,2-pentafluorohexane
Description
6-Bromo-1,1,1,2,2-pentafluorohexane (C₆H₅BrF₅) is a halogenated fluorocarbon characterized by a six-carbon chain with bromine and fluorine substituents. Its structure includes bromine at the terminal carbon (position 6) and fluorine atoms at positions 1, 1, 1, 2, and 2. This compound is of interest in synthetic chemistry, particularly in applications requiring fluorinated intermediates for pharmaceuticals, agrochemicals, or materials science.
Properties
CAS No. |
1379347-61-1 |
|---|---|
Molecular Formula |
C6H8BrF5 |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
-
Catalyst : Pyrolytic carbon or metal fluorides (e.g., CrF₃) enhance selectivity by stabilizing transition states.
-
Molar Ratio : A 1:1 stoichiometry of alkane to bromine minimizes polybromination byproducts.
Mechanistic Pathway :
-
Homolytic cleavage of Br₂ generates bromine radicals at high temperatures.
-
Radical abstraction of a hydrogen atom from the fluorinated alkane forms a carbon-centered radical.
Challenges :
-
Competing side reactions, such as C-F bond cleavage, reduce yields.
-
High temperatures promote decomposition; precise thermal control is essential.
Hydrobromination of Fluoroolefins
An alternative route involves the anti-Markovnikov addition of HBr to 1,1,2,2-tetrafluoro-1-hexene. This method leverages the electron-withdrawing effect of fluorine to direct addition.
Optimized Protocol
-
Reactants : 1,1,2,2-Tetrafluoro-1-hexene (1 equiv), HBr gas (1.2 equiv).
-
Solvent : Dichloromethane or perfluorinated solvents (e.g., FC-72).
Yield and Selectivity :
-
Primary Product : this compound (85–90% yield).
-
Byproducts : <5% Markovnikov adduct due to fluorine’s inductive effect.
Advantages :
Catalytic Cross-Coupling Approaches
Recent advances in organofluorine chemistry have enabled palladium-catalyzed cross-coupling between fluorinated alkyl halides and boronic acids.
Kumada Coupling Example
-
Substrates :
-
1-Bromo-1,1,2,2-tetrafluorohexane.
-
Grignard reagent (e.g., CH₂=CHMgBr).
-
-
Catalyst : Pd(PPh₃)₄ (2 mol%).
Outcome :
Limitations :
-
Sensitivity to moisture and oxygen necessitates inert atmospheres.
Industrial-Scale Considerations
Economic Analysis
| Method | Cost Drivers | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Bromination | Energy consumption, Br₂ cost | 27–45 | 95 |
| Hydrobromination | HBr handling, solvent recycling | 85–90 | 99 |
| Cross-Coupling | Catalyst, inert conditions | 60–70 | 97 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,1,2,2-pentafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluorohexane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents (e.g., water, ethanol).
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of 1,1,1,2,2-pentafluorohexanol, 1,1,1,2,2-pentafluorohexanenitrile, or 1,1,1,2,2-pentafluorohexylamine.
Reduction: Formation of 1,1,1,2,2-pentafluorohexane.
Oxidation: Formation of 1,1,1,2,2-pentafluorohexanoic acid or 1,1,1,2,2-pentafluorohexanol.
Scientific Research Applications
6-Bromo-1,1,1,2,2-pentafluorohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 6-bromo-1,1,1,2,2-pentafluorohexane involves its interaction with various molecular targets. The bromine atom and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Research Findings and Practical Implications
- Synthetic Utility : Brominated fluorocarbons like this compound are prized for their stability and ability to introduce fluorinated motifs into larger molecules. However, their synthesis often requires specialized equipment due to fluorine’s reactivity .
- Market Trends : Shorter-chain analogs (e.g., 3-bromo-pentafluoropropane) dominate industrial use, likely due to lower production costs and easier handling. Hexane derivatives face scalability challenges .
- Safety Considerations : Increased fluorination correlates with heightened safety risks, as seen in 6-bromo-heptafluoro derivatives, which mandate rigorous hazard controls .
Biological Activity
Introduction
6-Bromo-1,1,1,2,2-pentafluorohexane (CAS Number: 1379347-61-1) is a halogenated organic compound that possesses unique chemical properties due to the presence of both bromine and multiple fluorine atoms. This compound is of interest in various fields, including environmental science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its toxicity, reactivity with biological molecules, and potential applications.
This compound is characterized by the following properties:
- Molecular Formula : C6H4BrF5
- Molecular Weight : 267.0 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents
Acute and Chronic Toxicity
Toxicological studies have been conducted to assess the safety profile of this compound. Key findings include:
- Acute Toxicity : Inhalation studies indicate that exposure to high concentrations can lead to respiratory distress but does not result in mortality. For example, rats exposed to concentrations of 800,000 ppm exhibited ataxic gait and abnormal respiration during exposure; however, these effects ceased shortly after exposure ended .
- Chronic Toxicity : Long-term exposure studies (up to 90 days) revealed no significant adverse effects on body weight or organ function at concentrations up to 50,000 ppm . Notably, the highest tested concentration was considered the No Observed Adverse Effect Level (NOAEL).
Genotoxicity
In vitro studies have shown that this compound does not exhibit mutagenic properties. Tests conducted on bacterial strains and mammalian cells indicated negative results for genotoxic effects at non-cytotoxic concentrations .
Developmental Toxicity
Developmental toxicity studies in rats and rabbits exposed to concentrations up to 50,000 ppm during critical gestational periods showed no significant embryotoxic or teratogenic effects .
Reactivity with Biological Molecules
This compound has been shown to interact with various biological molecules. Preliminary investigations suggest that it may react with nucleophiles such as amines or thiols. These interactions could lead to the formation of new compounds with potential biological activity or altered chemical properties.
Interaction Studies
The following table summarizes key interactions observed in preliminary studies:
| Biological Molecule | Type of Interaction | Potential Outcome |
|---|---|---|
| Amines | Nucleophilic substitution | Formation of new derivatives |
| Thiols | Electrophilic attack | Altered reactivity profile |
Case Study 1: Environmental Impact Assessment
A study assessing the environmental impact of halogenated compounds like this compound found that while these compounds can be effective in certain applications (e.g., fire suppression), their persistence in the environment raises concerns regarding long-term ecological effects. The study emphasized the importance of evaluating both efficacy and environmental safety when considering the use of such compounds in industrial applications .
Case Study 2: Medicinal Chemistry Applications
Research into the medicinal chemistry applications of halogenated compounds has highlighted their potential as therapeutic agents. The unique reactivity profile of this compound makes it a candidate for further exploration in drug development. Its ability to form stable complexes with biological targets could lead to novel therapeutic strategies for diseases involving oxidative stress or inflammation.
Q & A
Basic: What are the recommended synthetic routes for 6-bromo-1,1,1,2,2-pentafluorohexane?
Answer:
The synthesis of brominated polyfluoroalkanes like this compound typically involves selective bromination of precursor fluorinated alcohols or alkanes. For example:
- Bromination of Fluorinated Alcohols : Reacting 1,1,1,2,2-pentafluorohexanol with phosphorus tribromide (PBr₃) under anhydrous conditions yields the brominated product. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-bromination or degradation .
- Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a fluorinated solvent (e.g., perfluorohexane) can selectively substitute hydrogen atoms in partially fluorinated alkanes .
Validation : Monitor reaction progress via gas chromatography (GC) and confirm structure using <sup>19</sup>F NMR and mass spectrometry.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities. Use a fluorinated-phase column (e.g., DB-FFAP) for optimal separation .
- Elemental Analysis : Verify bromine and fluorine content to confirm stoichiometry.
Note : Compare spectral data with computational predictions (e.g., density functional theory (DFT)) for ambiguous signals .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, fluoropolymer-coated lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- Spill Management : Neutralize spills with sodium bicarbonate or specialized fluorochemical absorbents. Avoid aqueous rinses to prevent environmental release .
Regulatory Compliance : Follow GHS Category 2 guidelines for skin/eye irritation and acute toxicity .
Advanced: How does the electronic environment of the bromine atom influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing effect of adjacent fluorine atoms polarizes the C-Br bond, enhancing its electrophilicity. This facilitates:
- Nucleophilic Substitution (SN2) : High regioselectivity in reactions with amines or thiols due to steric hindrance from fluorinated groups .
- Transition Metal Catalysis : Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh₃)₄) to activate the C-Br bond. Fluorine’s inductive effect stabilizes transition states, improving yields .
Experimental Design : Compare reaction kinetics with non-fluorinated bromoalkanes using <sup>19</sup>F NMR to track intermediates.
Advanced: What challenges arise in computational modeling of this compound’s thermodynamic properties?
Answer:
- Basis Set Limitations : Fluorine and bromine require high-level basis sets (e.g., cc-pVTZ) for accurate electron correlation, increasing computational cost .
- Van der Waals Interactions : Fluorine’s electronegativity complicates dispersion force modeling. Use Grimme’s D3 correction in DFT calculations .
- Solvent Effects : Simulating fluorocarbon-solvent interactions (e.g., in hexafluorobenzene) demands polarizable continuum models (PCMs) .
Validation : Compare computed Gibbs free energy of formation with experimental calorimetry data .
Advanced: What role does this compound play in developing fluorinated surfactants?
Answer:
The compound serves as a key intermediate for synthesizing fluorosurfactants with tailored hydrophobicity:
- Polymerization : Initiate radical telomerization with perfluoroalkyl iodides to create block copolymers .
- Surface Tension Modulation : Introduce bromine as a leaving group for post-functionalization (e.g., quaternary ammonium salts) to tune colloidal stability .
Characterization : Use dynamic light scattering (DLS) and contact angle measurements to assess surfactant performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
